molecular formula C10H13N3O2S B14149045 Veratraldehyde (8CI), thiosemicarbazone CAS No. 6292-77-9

Veratraldehyde (8CI), thiosemicarbazone

Cat. No.: B14149045
CAS No.: 6292-77-9
M. Wt: 239.30 g/mol
InChI Key: QUQXICHUDASLHF-WUXMJOGZSA-N
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Description

Veratraldehyde (8CI), thiosemicarbazone is a compound formed by the reaction of veratraldehyde with thiosemicarbazideThiosemicarbazones are a class of compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Veratraldehyde (8CI), thiosemicarbazone can be synthesized through the condensation reaction of veratraldehyde with thiosemicarbazide. The reaction typically involves mixing veratraldehyde with thiosemicarbazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Veratraldehyde (8CI), thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of veratraldehyde (8CI), thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and processes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with DNA and proteins, further contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Veratraldehyde (8CI), thiosemicarbazone is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which enhance its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

6292-77-9

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(5-9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+

InChI Key

QUQXICHUDASLHF-WUXMJOGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OC

Origin of Product

United States

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